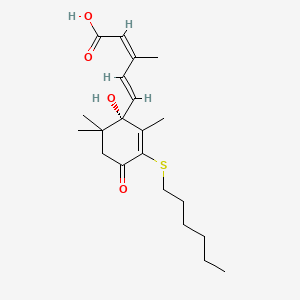

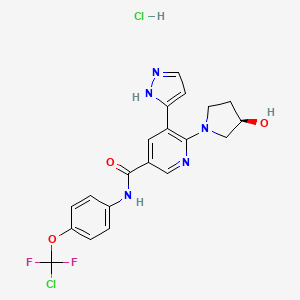

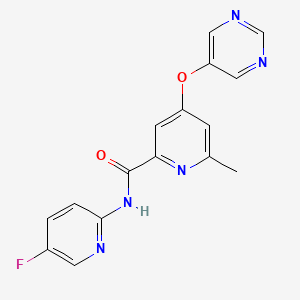

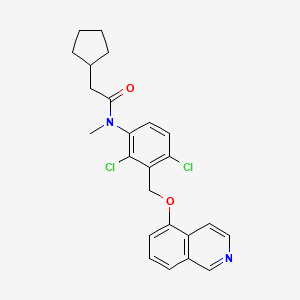

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide

Übersicht

Beschreibung

Auglurant: ist ein neuartiger und selektiver Antagonist des metabotropen Glutamatrezeptors vom Subtyp 5 (mGluR5). Er wurde ursprünglich von der Vanderbilt University entwickelt und ist für seine potenziellen therapeutischen Anwendungen bei verschiedenen neurologischen und psychiatrischen Erkrankungen bekannt . Die Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Modulation der glutamatergen Aktivität, die bei Erkrankungen wie Alkoholmissbrauch eine Rolle spielt .

Wirkmechanismus

Target of Action

Auglurant, also known as N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide or VU0424238, primarily targets the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

Auglurant acts as a negative allosteric modulator (NAM) of mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. Specifically, Auglurant inhibits the receptor’s activity, reducing the response to glutamate .

Biochemical Pathways

The primary biochemical pathway affected by Auglurant is the glutamatergic pathway . By inhibiting mGluR5, Auglurant modulates glutamatergic neurotransmission, which can influence various downstream effects, such as synaptic plasticity, learning, and memory .

Result of Action

The molecular and cellular effects of Auglurant’s action primarily involve the modulation of glutamatergic activity. By acting as a negative allosteric modulator of mGluR5, Auglurant can decrease glutamate-induced excitatory neurotransmission . This has been shown to decrease alcohol self-administration in animal models, suggesting potential therapeutic applications in conditions like alcohol use disorder (AUD) .

Biochemische Analyse

Biochemical Properties

Auglurant interacts with the mGlu5 receptor, a type of glutamate receptor. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the active site and decreases the receptor’s activity . The IC50 values, which represent the concentration of Auglurant needed to inhibit 50% of the mGlu5 receptor’s activity, are 11 nM for rats and 14 nM for humans .

Cellular Effects

Auglurant has been shown to influence cell function by modulating the activity of the mGlu5 receptor. This receptor plays a crucial role in various cellular processes, including cell signaling pathways and gene expression . By inhibiting the mGlu5 receptor, Auglurant can potentially alter these processes, although the specific effects can vary depending on the cell type and the physiological context.

Molecular Mechanism

The molecular mechanism of Auglurant involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This binding is not at the active site where the natural ligand (glutamate) binds, but at a different site, which is why Auglurant is referred to as a negative allosteric modulator .

Dosage Effects in Animal Models

In animal models, the effects of Auglurant have been shown to vary with dosage. For instance, in female baboons, Auglurant administered intramuscularly at doses ranging from 0.01 to 0.1 mg/kg decreased alcohol self-administration without affecting self-administration of an alcohol-free sweet liquid reward .

Metabolic Pathways

It is known that Auglurant is a substrate for aldehyde oxidase (AO) and xanthine oxidase (XO), enzymes involved in drug metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Auglurant umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

Bildung der Grundstruktur: Die Synthese beginnt mit der Herstellung einer pyrimidinhaltigen Grundstruktur.

Modifikationen der funktionellen Gruppen:

Industrielle Produktionsverfahren: Die industrielle Produktion von Auglurant beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batchsynthese: Eine großtechnische Batchsynthese wird verwendet, um erhebliche Mengen der Verbindung zu produzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Auglurant unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die pharmakologischen Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten, wie z. B. die 6-Oxopyrimidin- und 2,6-Dioxopyrimidinderivate .

Wissenschaftliche Forschungsanwendungen

Auglurant hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Auglurant wird in der pharmazeutischen Industrie für die Medikamentenentwicklung und -screening verwendet.

Wirkmechanismus

Auglurant übt seine Wirkungen aus, indem es selektiv den metabotropen Glutamatrezeptor vom Subtyp 5 (mGluR5) antagonisiert. Dieser Rezeptor ist an der Modulation der glutamatergen Neurotransmission beteiligt, die eine entscheidende Rolle bei verschiedenen neurologischen und psychiatrischen Erkrankungen spielt. Durch die Hemmung von mGluR5 reduziert Auglurant die übermäßige glutamaterge Aktivität und mildert so die Symptome, die mit Erkrankungen wie Alkoholmissbrauch verbunden sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-2-(-Methyl-4-thiazolyl) ethynylpyridin (MTEP): Ein weiterer mGluR5-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

BIBX1382: Ein bekanntes Aldehyd-Oxidase-Substrat mit strukturellen Ähnlichkeiten zu Auglurant.

Einzigartigkeit: Auglurant ist aufgrund seiner hohen Selektivität und Potenz als mGluR5-Antagonist einzigartig. Es hat eine akzeptable Penetration des zentralen Nervensystems gezeigt und in präklinischen Modellen Wirksamkeit gezeigt, ohne die Selbstverabreichung von nicht-alkoholischen Belohnungen zu beeinflussen .

Eigenschaften

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VU0424238 and its downstream effects?

A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []

Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?

A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []

Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?

A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []

Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?

A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:

- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []

- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []

- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

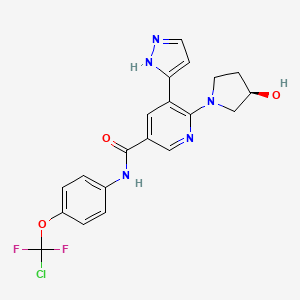

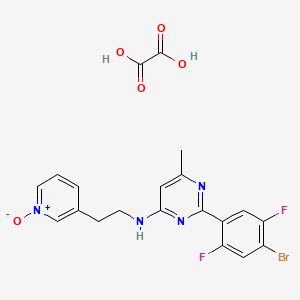

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)